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molecular formula C12H16OS B8322280 Thiobutyric acid S-(1-phenyl-ethyl)ester

Thiobutyric acid S-(1-phenyl-ethyl)ester

Cat. No. B8322280
M. Wt: 208.32 g/mol
InChI Key: GAICOFHJBGCHLA-UHFFFAOYSA-N
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Patent
US07585535B2

Procedure details

At room temperature, 13.8 g of 1-mercapto-1-phenylethane is dissolved in 50 mL of butyryl chloride. The mixture is stirred at room temperature for 6 hours. It is then cooled down to 0° C. and the reaction is quenched by careful addition of 100 ml of dry methanol in small portions. The mixture is then washed with bicarbonate, dried over magnesium sulfate, filtered and concentrated to give the butyrated compound in 98% yield.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][CH:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:3].[C:10](Cl)(=[O:14])[CH2:11][CH2:12][CH3:13]>>[C:4]1([CH:2]([S:1][C:10](=[O:14])[CH2:11][CH2:12][CH3:13])[CH3:3])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
SC(C)C1=CC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
C(CCC)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled down to 0° C.
CUSTOM
Type
CUSTOM
Details
the reaction is quenched by careful addition of 100 ml of dry methanol in small portions
WASH
Type
WASH
Details
The mixture is then washed with bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the butyrated compound in 98% yield

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C1(=CC=CC=C1)C(C)SC(CCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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